

Vamagloxistat: A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria

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Compound of Interest

Compound Name: Vamagloxistat

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Abstract

Vamagloxistat (BBP-711) is an orally administered small molecule inhibitor of glycolate oxidase (GO), a key enzyme in the metabolic pathway responsible for oxalate production.^{[1][2]} In individuals with Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder, deficient activity of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate.^{[3][4][5]} The subsequent overproduction of oxalate results in the formation of recurrent kidney stones and nephrocalcinosis, often progressing to end-stage renal disease. **Vamagloxistat** is being developed as a substrate reduction therapy to mitigate oxalate overproduction in patients with PH1 and those with recurrent kidney stones due to elevated oxalate levels. By inhibiting glycolate oxidase, **Vamagloxistat** aims to reduce the synthesis of glyoxylate, the direct precursor of oxalate.^[4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols for **Vamagloxistat**.

Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1

Primary Hyperoxaluria Type 1 (PH1) is an autosomal recessive disorder caused by mutations in the AGXT gene, which encodes the enzyme alanine-glyoxylate aminotransferase (AGT).^[3]

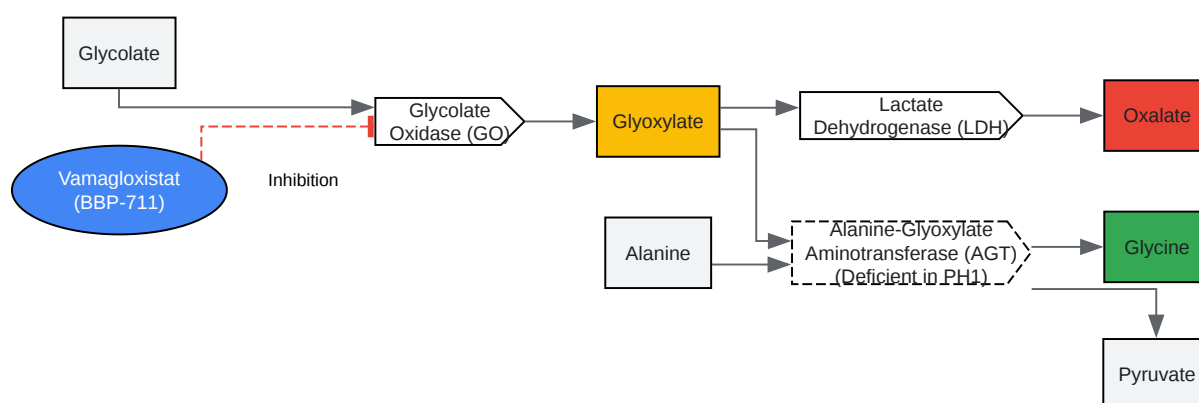
[4] AGT is primarily expressed in the liver peroxisomes and is responsible for the detoxification of glyoxylate by converting it to glycine.[3][6] In PH1, the deficiency of AGT leads to an accumulation of glyoxylate. This excess glyoxylate is then oxidized to oxalate by the cytosolic enzyme lactate dehydrogenase (LDH).[4] The kidneys excrete oxalate; however, in PH1, the persistently high levels of oxalate lead to the formation of insoluble calcium oxalate crystals in the urinary tract, causing kidney stones, nephrocalcinosis, and progressive kidney damage.[3]

Glycolate oxidase (GO), encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key step in the pathway that generates the substrate for oxalate production in PH1.[4][5] Therefore, inhibiting GO presents a promising therapeutic strategy for PH1 by reducing the available pool of glyoxylate for conversion to oxalate. The safety of this approach is supported by the observation of healthy individuals with a natural knockout of the HAO1 gene.

Vamagloxistat (BBP-711): Mechanism of Action

Vamagloxistat is a potent and selective inhibitor of glycolate oxidase. By binding to the active site of GO, **Vamagloxistat** blocks the conversion of glycolate to glyoxylate. This inhibition leads to a decrease in the substrate available for oxalate synthesis by LDH, thereby reducing the overall production of oxalate. The accumulated glycolate is a soluble compound that can be readily excreted in the urine.

Signaling Pathway of Glyoxylate Metabolism in Primary Hyperoxaluria Type 1



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Caption: Metabolic pathway of glyoxylate in PH1 and the inhibitory action of **Vamagloxistat**.

Quantitative Data

Table 1: Preclinical Data for Vamagloxistat

Parameter	Species/System	Value	Reference
IC50 (GO Inhibition)	Human	15.4 nM	[7]
Rat	22.4 nM	[7]	
Mouse	149 nM	[7]	
KD (Direct Binding to hGO1)	Human	6.31 nM	[7]
IC50 (Oxalate Production)	Agxt-/- Hepatocytes (24h)	24.2 nM	[7]
Agxt-/- Hepatocytes (48h)	42.9 nM	[7]	
In Vivo Efficacy	Agxt-/- Mice (7 mg/kg)	60% reduction in urinary oxalate	[7]
Agxt-/- Mice (7 mg/kg)	>88% inhibition of GO activity	[7]	

Table 2: Phase 1 Clinical Trial Data for Vamagloxistat in Healthy Volunteers

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	~2.5 hours	[2]
Terminal Elimination Half-life	~26 hours	[2]
Pharmacodynamic Effect	10-15-fold increase in plasma glycolate	[2]
Safety and Tolerability	Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg	[2]

Note: Specific Cmax and AUC values from the Phase 1 clinical trial have not been publicly disclosed.

Experimental Protocols

In Vitro Glycolate Oxidase Inhibition Assay (Amplex Red Method)

This protocol is adapted from a general method for measuring hydrogen peroxide production, a direct product of the glycolate oxidase reaction.

Objective: To determine the in vitro potency of **Vamagloxistat** in inhibiting glycolate oxidase activity.

Materials:

- Purified recombinant human glycolate oxidase (hGO)
- **Vamagloxistat**
- Glycolate (substrate)
- Amplex Red reagent
- Horseradish peroxidase (HRP)

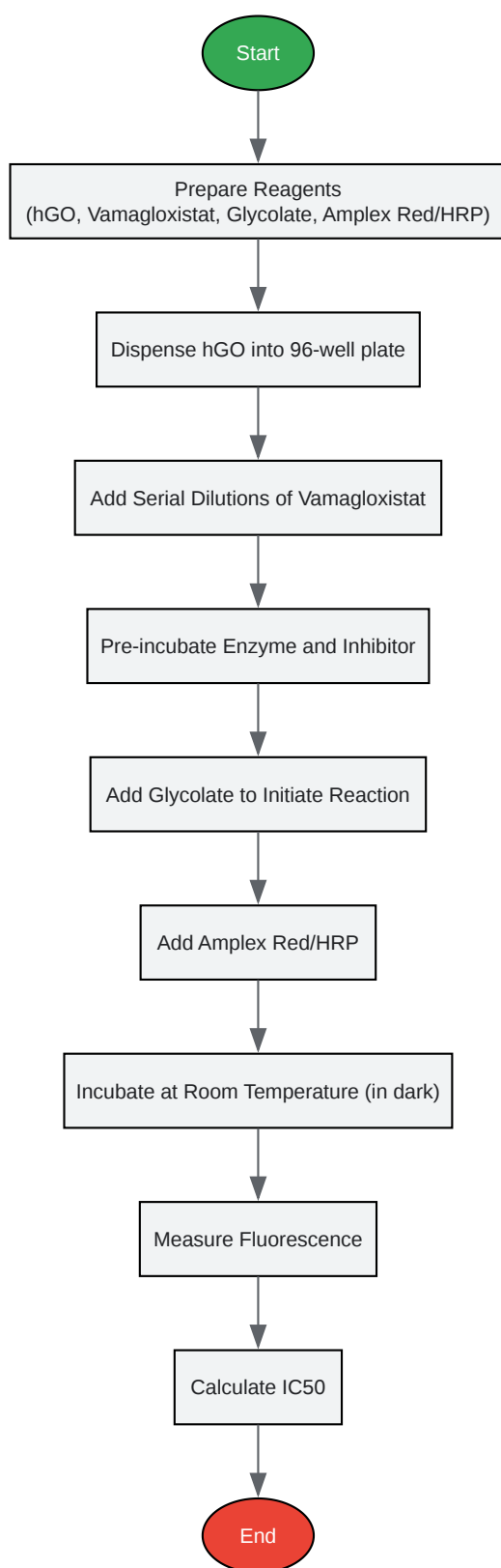
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Vamagloxistat** in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of glycolate in assay buffer.
 - Prepare a working solution of Amplex Red and HRP in assay buffer.
- Assay Setup:
 - In a 96-well plate, add a fixed concentration of hGO to each well.
 - Add serial dilutions of **Vamagloxistat** to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate Reaction:
 - Add the glycolate substrate to all wells to start the reaction.
- Detection:
 - Immediately add the Amplex Red/HRP working solution to all wells.
 - Incubate the plate at room temperature, protected from light.
 - Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at multiple time points.

- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental Workflow: In Vitro GO Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of **Vamagloxistat** against glycolate oxidase.

Measurement of Oxalate Production in Cultured Hepatocytes

Objective: To assess the effect of **Vamagloxistat** on oxalate production in a cellular model of PH1.

Materials:

- Agxt^{-/-} mouse primary hepatocytes or a relevant human hepatocyte cell line
- Cell culture medium and supplements
- **Vamagloxistat**
- Glycolate
- Lysis buffer
- Oxalate assay kit (e.g., enzymatic or HPLC-based)

Procedure:

- Cell Culture:
 - Culture the hepatocytes in appropriate multi-well plates until they reach the desired confluency.
- Treatment:
 - Treat the cells with varying concentrations of **Vamagloxistat** for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
 - During the treatment period, the medium can be supplemented with glycolate to ensure substrate availability for oxalate production.
- Sample Collection:
 - At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells.

- Oxalate Measurement:
 - Measure the concentration of oxalate in the collected samples using a validated oxalate assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the oxalate levels to a measure of cell number or protein concentration.
 - Plot the normalized oxalate levels against the logarithm of the **Vamagloxistat** concentration and determine the IC50 value.

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study of **Vamagloxistat** (NCT04876924) has been completed in healthy volunteers. The study demonstrated that **Vamagloxistat** was well-tolerated and showed dose-dependent increases in plasma glycolate, confirming target engagement. Based on these positive results, a Phase 2/3 pivotal study in patients with PH1 and a Phase 2 study in adult recurrent kidney stone formers were planned. As of the date of this document, results from these later-stage trials have not been publicly released.

Conclusion

Vamagloxistat is a promising oral therapy for the treatment of Primary Hyperoxaluria Type 1 and other conditions characterized by oxalate overproduction. Its mechanism of action as a potent inhibitor of glycolate oxidase directly targets the metabolic pathway responsible for oxalate synthesis. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Further clinical development will be crucial in establishing its role in the management of these debilitating conditions.

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